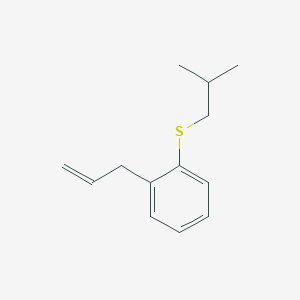

3-(2-iso-Butylthiophenyl)-1-propene

Description

3-(2-iso-Butylthiophenyl)-1-propene is a thiophenyl-substituted propene derivative characterized by an iso-butyl group attached to the thiophene ring at the 2-position. Structural analogs, such as 3-(1-adamantyl)-1-propene and chlorinated propenes, offer indirect insights into its behavior, which will be explored in this analysis.

Properties

IUPAC Name |

1-(2-methylpropylsulfanyl)-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18S/c1-4-7-12-8-5-6-9-13(12)14-10-11(2)3/h4-6,8-9,11H,1,7,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGWCKZVQBDZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Butylthiophenyl)-1-propene typically involves the alkylation of thiophenyl derivatives. One common method is the Friedel-Crafts alkylation, where iso-butyl chloride reacts with thiophenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated derivatives of the original compound.

Substitution: Halogenated thiophenyl derivatives.

Scientific Research Applications

3-(2-iso-Butylthiophenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving thiophenyl derivatives and their biological activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-iso-Butylthiophenyl)-1-propene exerts its effects involves interactions with specific molecular targets. The iso-butyl group and thiophenyl ring can engage in hydrophobic interactions and π-π stacking with target molecules, influencing their activity and function. The propene chain provides flexibility, allowing the compound to adopt various conformations and interact with different pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3-(1-Adamantyl)-1-propene

- Structure : Features an adamantyl group (a rigid, diamondoid hydrocarbon) instead of the iso-butylthiophenyl moiety.

- Synthesis : Three methods were evaluated (Capaldi and Borchert, Sasaki et al., and a modified Osawa et al. approach). Initial yields using Thoma et al.’s method reached 90%, but the process was abandoned due to inconsistent results .

- Relevance : Demonstrates that bulky substituents on propene derivatives can complicate synthesis, suggesting similar challenges for 3-(2-iso-Butylthiophenyl)-1-propene.

(b) Chlorinated Propenes

- Examples : 1-Chloropropylene (CAS: [1-Propene, 1-chloro-]), 2-Chloropropylene (CAS: [1-Propene, 2-chloro-]), and dichloropropenes (e.g., 1,2-dichloro-1-propene, CAS 542-75-6) .

- Properties : Higher reactivity due to electron-withdrawing chlorine groups, unlike the electron-rich thiophenyl group in the target compound.

(c) Polymers with Propene Derivatives

- Examples: Polymers like 2-propenoic acid, 2-methyl- (CAS 2102038-87-7) and cyclosilazanes (CAS 475645-84-2) incorporate propene units .

- Functionality : These polymers highlight the utility of propene derivatives in creating thermally stable or cross-linked materials, suggesting possible applications for this compound in specialty polymers.

Biological Activity

3-(2-iso-Butylthiophenyl)-1-propene is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with an iso-butyl group and a propene moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 18.5 | |

| Staphylococcus aureus | 20.0 | |

| Pseudomonas aeruginosa | 15.0 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures.

Case Study: Inhibition of Cytokine Production

A study conducted on RAW264.7 macrophages showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Table 2: Cytokine Inhibition Data

This data indicates that higher concentrations of the compound can significantly reduce inflammation markers.

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The MTT assay results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 25 | |

| MCF-7 (Breast) | 30 | |

| A549 (Lung) | 20 |

These findings suggest that this compound could be further explored for its potential use in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. The presence of the thiophene ring is believed to enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.